2-Hexanone

Description

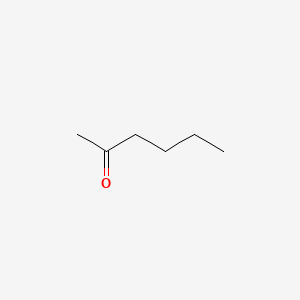

Structure

3D Structure

Properties

IUPAC Name |

hexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-4-5-6(2)7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZOPKMRPOGIEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O, Array | |

| Record name | METHYL BUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0489 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022068 | |

| Record name | 2-Hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl butyl ketone appears as a clear colorless liquid. Flash point 95 °F. Less dense than water. Vapors heavier than air., Colorless liquid with an acetone-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an acetone-like odor. | |

| Record name | METHYL BUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/145 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Oxohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-HEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0489 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-HEXANONE (METHYL N-BUTYL KETONE; METHYL BUTYL KETONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/427 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Hexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0325.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

261 °F at 760 mmHg (NTP, 1992), 127.2 °C, 127.60 °C. @ 760.00 mm Hg, 126-128 °C, 262 °F | |

| Record name | METHYL BUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Oxohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-HEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0489 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-HEXANONE (METHYL N-BUTYL KETONE; METHYL BUTYL KETONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/427 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Hexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0325.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

73 °F (NTP, 1992), 75 ° F, 25 °C (closed cup), 95 °F (open cup), 77 °F (25 °C) (Closed cup), 23 °C c.c., 73 °F, 77 °F | |

| Record name | METHYL BUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/145 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0489 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-HEXANONE (METHYL N-BUTYL KETONE; METHYL BUTYL KETONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/427 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Hexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0325.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 to 50 mg/mL at 72 °F (NTP, 1992), 1.4 wt% in water at 20 °C, Sol in acetone; miscible in ethanol and ether, In water, 1.72X10+4 mg/L at 20 °C, 17.5 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 1.4, 2% | |

| Record name | METHYL BUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Oxohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-HEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0489 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Hexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0325.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.812 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.830 at 20 °C/20 °C, Relative density (water = 1): 0.8, 0.812, 0.81 | |

| Record name | METHYL BUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0489 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-HEXANONE (METHYL N-BUTYL KETONE; METHYL BUTYL KETONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/427 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Hexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0325.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.5 (Air = 1), Relative vapor density (air = 1): 3.5, 3.45 | |

| Record name | METHYL BUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0489 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-HEXANONE (METHYL N-BUTYL KETONE; METHYL BUTYL KETONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/427 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

2 mmHg at 68 °F ; 3.8 mmHg at 77 °F (NTP, 1992), 11.6 [mmHg], 11.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.36, 11 mmHg | |

| Record name | METHYL BUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/145 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0489 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-HEXANONE (METHYL N-BUTYL KETONE; METHYL BUTYL KETONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/427 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Hexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0325.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

591-78-6 | |

| Record name | METHYL BUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL-N-BUTYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QDY60NH6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-HEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Oxohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-HEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0489 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-HEXANONE (METHYL N-BUTYL KETONE; METHYL BUTYL KETONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/427 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Hexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MP155CC0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-71 °F (NTP, 1992), -55.5 °C, -57 °C, -71 °F | |

| Record name | METHYL BUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Oxohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-HEXANONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0489 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-HEXANONE (METHYL N-BUTYL KETONE; METHYL BUTYL KETONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/427 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Hexanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0325.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2-Hexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexanone (B1666271), also known as methyl n-butyl ketone (MBK), is an organic compound with the chemical formula C₆H₁₂O. It is a colorless to pale yellow liquid characterized by a sharp, acetone-like odor.[1][2][3] Historically, this compound was utilized as a solvent for a variety of materials including nitrocellulose, resins, lacquers, oils, and waxes.[1][3] However, its industrial and commercial use has been significantly curtailed due to its recognized neurotoxic effects.[3][4] This document provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and an examination of its metabolic pathway and mechanism of toxicity, tailored for a scientific audience.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems, as well as for ensuring safe handling and storage.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O | [1] |

| Molecular Weight | 100.16 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Odor | Sharp, acetone-like | [1][2][4] |

| Density | 0.812 g/mL at 25 °C | [1][5][6] |

| Melting Point | -57 °C to -55.5 °C | [1][4][5] |

| Boiling Point | 127 °C to 128 °C | [1][4][5] |

| Refractive Index (n²⁰/D) | 1.401 | [1][5][6] |

| Vapor Pressure | 10 mmHg at 39 °C; 11.6 mmHg at 25 °C | [1][7][8] |

| Vapor Density (air=1) | 3.5 | [9] |

| Log P (Octanol/Water) | 1.38 | [7][8] |

Solubility and Safety Properties

| Property | Value | Source(s) |

| Water Solubility | 1.4 g/100 mL (1.4%) at 20 °C | [4][9] |

| Solubility in Organics | Soluble in acetone, ethanol, ether, benzene | [1][2][10] |

| Flash Point | 23 °C (73.4 °F) (closed cup) | [9][11] |

| Autoignition Temp. | 423 °C (795 °F) | [8][9] |

| Flammability Limits | 1.2% - 8.0% in air | [2] |

Experimental Protocols

Accurate determination of chemical and physical properties relies on standardized experimental procedures. Below are detailed methodologies for key properties of this compound, based on internationally recognized standards.

Determination of Boiling Point (Distillation Range)

The boiling point of this compound is determined using a method compliant with ASTM D1078: Standard Test Method for Distillation Range of Volatile Organic Liquids .[1][5][9]

-

Apparatus : A standard distillation unit is assembled, consisting of a 100-mL distillation flask, a condenser, a graduated receiving cylinder, and a calibrated thermometer or temperature probe positioned so the top of the bulb is level with the bottom of the side-arm of the flask.

-

Procedure :

-

A 100-mL sample of this compound is placed in the distillation flask along with a few boiling chips.

-

The apparatus is assembled, ensuring all connections are secure. Cooling water is circulated through the condenser.

-

The sample is heated at a controlled rate to produce the first drop of distillate at a rate of 4 to 5 mL per minute.

-

The temperature at which the first drop of distillate falls into the receiving cylinder is recorded as the Initial Boiling Point (IBP).

-

Heating is continued, and temperature readings are recorded as the distillate is collected.

-

The temperature when the last of the liquid evaporates from the bottom of the flask is recorded as the Dry Point.

-

The barometric pressure is recorded and a correction is applied to the observed temperatures to normalize the boiling point to standard pressure (760 mmHg).

-

Determination of Density

The density of this compound is accurately measured following ASTM D4052: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter .[2][3][6][12]

-

Apparatus : A digital density meter equipped with an oscillating U-tube and a temperature-controlled cell.

-

Calibration : The instrument is calibrated prior to measurement using two reference standards of known density that bracket the expected density of this compound. Typically, dry air and high-purity water are used.

-

Procedure :

-

The measuring cell is rinsed with a portion of the this compound sample.

-

The cell is then filled with the sample, ensuring no air bubbles are present, which can be confirmed by visual inspection or automatic bubble detection.[2][12]

-

The sample is allowed to thermally equilibrate to the target temperature (e.g., 25 °C).

-

The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the liquid.

-

The instrument automatically calculates and displays the density value, typically in g/cm³ or g/mL.

-

Determination of Flash Point

The flash point is determined using a Pensky-Martens closed-cup tester according to ASTM D93: Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester .[7][13][14]

-

Apparatus : A manual or automated Pensky-Martens closed-cup apparatus, consisting of a brass test cup with a close-fitting lid, a stirring mechanism, and an ignition source (gas flame or electric igniter).

-

Procedure (Procedure A) :

-

The test cup is filled with the this compound sample to the specified mark.

-

The lid is secured, and the sample is heated at a constant, prescribed rate (5 to 6 °C/min).[7]

-

The sample is stirred at a specified rate (90 to 120 rpm).[7]

-

As the temperature approaches the expected flash point (approximately 23 °C below), the ignition source is applied at regular temperature intervals. The stirring is stopped during each application of the ignition source.

-

The application involves lowering the ignition source into the vapor space of the cup for a specified duration.

-

The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash.[13]

-

Determination of Water Solubility

The water solubility of this compound can be determined using the Flask Method as described in OECD Guideline 105 .[4][15] This method is suitable for substances with solubilities above 10⁻² g/L.

-

Apparatus : A constant temperature water bath or shaker, glass flasks with stoppers, and an analytical system for quantification (e.g., Gas Chromatography).

-

Procedure :

-

An amount of this compound in excess of its expected solubility is added to a known volume of distilled water in a flask.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (e.g., 24 hours). A preliminary test can determine the required equilibration time.[15]

-

After equilibration, the mixture is allowed to stand to let the phases separate. If an emulsion has formed, centrifugation is used.

-

A sample of the aqueous phase is carefully removed, ensuring no undissolved this compound is included.

-

The concentration of this compound in the aqueous sample is determined using a suitable, validated analytical method such as Gas Chromatography with a Flame Ionization Detector (GC-FID).

-

The procedure is repeated to ensure the measured concentration is consistent and represents the true solubility.

-

Metabolic Pathway and Neurotoxicity

The primary toxicological concern with this compound is its neurotoxicity, which is not caused by the compound itself but by its primary metabolite, 2,5-hexanedione (B30556) (HD).[3][4] This biotransformation is a critical step in its mechanism of toxicity.

Metabolic Pathway of this compound

The metabolism of this compound occurs primarily in the liver via Phase I oxidation reactions. The key transformation involves the oxidation of the carbon atom at the 5-position (ω-1 oxidation) to form 5-hydroxy-2-hexanone, which is then further oxidized to the neurotoxic diketone, 2,5-hexanedione. An alternative pathway involves the reduction of the carbonyl group to form 2-hexanol.

Caption: Metabolic activation of this compound to its neurotoxic metabolite.

Signaling Pathway of 2,5-Hexanedione Neurotoxicity

2,5-Hexanedione exerts its neurotoxic effects by covalently binding to and cross-linking neurofilament proteins within the axon. This process disrupts the structural integrity and function of the cytoskeleton, impairing axonal transport and ultimately leading to axonal swelling and degeneration, a condition known as distal axonopathy. Recent studies have also implicated microglial activation and neuronal apoptosis in the pathogenic process.

Caption: Molecular mechanism of 2,5-hexanedione-induced axonal damage.

Conclusion

This compound is a well-characterized organic solvent with a significant body of data available regarding its chemical and physical properties. While its use has been limited due to the neurotoxicity of its metabolite, 2,5-hexanedione, understanding its properties remains important for toxicological research and environmental assessment. The standardized protocols outlined provide a framework for the reliable and reproducible measurement of its key characteristics, essential for both fundamental research and regulatory compliance. The elucidation of its metabolic and neurotoxic pathways continues to be an area of active research, providing valuable insights into the mechanisms of chemically induced neurodegenerative processes.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. ASTM D4052 - eralytics [eralytics.com]

- 4. filab.fr [filab.fr]

- 5. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 6. store.astm.org [store.astm.org]

- 7. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 8. store.astm.org [store.astm.org]

- 9. store.astm.org [store.astm.org]

- 10. webstore.ansi.org [webstore.ansi.org]

- 11. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 12. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 13. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 14. oecd.org [oecd.org]

- 15. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

2-Hexanone: A Comprehensive Technical Review

CAS Number: 591-78-6

Synonyms

2-Hexanone (B1666271) is also known by a variety of other names, including:

-

Butyl methyl ketone[3]

-

Hexan-2-one[1]

-

Methyl butyl ketone[1]

-

2-Oxohexane[1]

-

MNBK[1]

-

Ketone, butyl methyl[1]

Introduction

This compound, a clear, colorless liquid with a sharp, acetone-like odor, has historically been used as an industrial solvent.[1][2] It is effective in dissolving a range of substances including cellulose (B213188) nitrate, vinyl polymers and copolymers, and various natural and synthetic resins.[4] However, due to its significant neurotoxic effects, its production and use in the United States have been largely discontinued.[1][2][4] This compound is also formed as a waste product in industrial processes such as wood pulping and coal gasification.[2] This guide provides an in-depth overview of the chemical and physical properties of this compound, its metabolic pathway, and experimental protocols for studying its neurotoxicity.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C6H12O[3] |

| Molecular Weight | 100.16 g/mol [3] |

| Melting Point | -57 °C[2] |

| Boiling Point | 127 °C[2] |

| Density | 0.812 g/mL at 25 °C[2] |

| Vapor Pressure | 10 mmHg at 39 °C[2] |

| Flash Point | 23 °C (closed cup)[5] |

| Solubility in Water | Soluble |

| Refractive Index | n20/D 1.401 |

| Autoignition Temperature | 423 °C |

| Flammability Limits | 1.2–8% in air[2] |

Metabolic Pathway and Mechanism of Neurotoxicity

The neurotoxicity of this compound is not caused by the compound itself, but rather by its metabolite, 2,5-hexanedione (B30556).[5] The metabolic conversion of this compound primarily occurs in the liver and involves oxidation and reduction reactions. The key steps in this pathway are the hydroxylation of this compound to 5-hydroxy-2-hexanone, which is then oxidized to the ultimate neurotoxic agent, 2,5-hexanedione.[3] This γ-diketone is responsible for the characteristic "dying-back" neuropathy, or central-peripheral distal axonopathy, observed with this compound exposure.[6] The proposed mechanism involves the covalent binding of 2,5-hexanedione to the ε-amino group of lysine (B10760008) residues in axonal proteins, leading to the formation of pyrrole (B145914) adducts and subsequent protein cross-linking.[3] This disrupts axonal transport and leads to neurofilament-filled axonal swellings.[5]

Caption: Metabolic activation of this compound to its neurotoxic metabolite, 2,5-hexanedione.

Experimental Protocols for Neurotoxicity Assessment

The neurotoxic effects of this compound have been extensively studied in animal models, particularly in rats. These studies are crucial for understanding the progression of the neuropathy and for establishing safe exposure limits.

Chronic Oral Administration in Rats

A representative experimental design to assess the neurotoxicity of this compound via chronic oral administration is as follows:

-

Test Animals: Male Sprague-Dawley rats.

-

Administration: this compound (96.1% purity) is administered in the drinking water at concentrations of 0%, 0.25%, 0.5%, and 1.0% for a duration of 13 months.[7] This corresponds to calculated daily doses of approximately 0, 143, 266, and 560 mg/kg/day.[7]

-

Observations:

-

Clinical Signs: Animals are observed daily for any overt signs of toxicity.

-

Body Weight: Body weight is measured weekly to monitor general health and development.

-

Neurological Examination: A weekly neurological examination is performed to assess for signs of neuropathy, such as hindlimb weakness or ataxia.[7]

-

-

Endpoint Analysis:

-

Electrophysiology: Nerve conduction velocity studies can be performed to detect functional deficits in peripheral nerves.

-

Histopathology: At the end of the study, nerve tissue is collected and examined for pathological changes, such as axonal swelling and demyelination.

-

Subcutaneous Administration for Neurotoxicity Screening

For a more direct assessment of neurotoxicity, subcutaneous administration can be employed:

-

Test Animals: Male rats (e.g., Wistar strain).

-

Administration: this compound is administered subcutaneously at a daily dose of 400 mg/kg, five days a week, for a period of up to 21 weeks.

-

Observations:

-

Clinical Signs: Animals are monitored for signs such as gait disturbances, hypersalivation, and crossing of the hind limbs.

-

Body Weight: Regular monitoring of body weight is conducted.

-

-

Endpoint Analysis:

-

Electrophysiology: Motor and sensory nerve conduction velocities, as well as motor latencies of tail nerves, are measured at regular intervals (e.g., every few weeks) to track the onset and progression of neuropathy.

-

The following diagram illustrates a general workflow for an in vivo neurotoxicity study of this compound.

References

- 1. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound CAS#: 591-78-6 [m.chemicalbook.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. nmppdb.com.ng [nmppdb.com.ng]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Toxicity and Metabolism of the Neurotoxic Hexacarbons n-Hexane, this compound, and 2,5-Hexanedione | Annual Reviews [annualreviews.org]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

Synthesis of 2-Hexanone from 1-Hexyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 2-hexanone (B1666271) from the terminal alkyne, 1-hexyne (B1330390). This conversion is a classic example of alkyne hydration and is a fundamental transformation in organic synthesis, relevant to the preparation of various chemical intermediates and target molecules in the pharmaceutical and chemical industries. This document details the core reaction principles, provides comprehensive experimental protocols, and presents quantitative data for the synthesis.

Introduction

The synthesis of ketones from alkynes is a cornerstone of organic chemistry. The hydration of a terminal alkyne such as 1-hexyne proceeds with Markovnikov regioselectivity, leading to the formation of a methyl ketone.[1][2] This process involves the addition of water across the carbon-carbon triple bond, initially forming an unstable enol intermediate which rapidly tautomerizes to the more stable keto form, this compound.[3][4] Several methods can be employed to achieve this transformation, with the most common being direct acid-catalyzed hydration and oxymercuration-demercuration.[5][6]

Reaction Mechanism: Alkyne Hydration

The hydration of 1-hexyne to this compound follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the triple bond.[1][7] The reaction proceeds through the following key steps:

-

Protonation/Electrophilic Addition: In acid-catalyzed hydration, the alkyne's π-electrons act as a nucleophile, attacking a proton (H+) to form a vinyl carbocation intermediate.[1] In the case of oxymercuration, the electrophile is the mercury(II) ion (Hg²⁺), which forms a mercurinium ion intermediate.[5][8]

-

Nucleophilic Attack: A water molecule attacks the carbocation or the mercurinium ion at the more substituted carbon.[1][8]

-

Deprotonation: Loss of a proton from the oxonium ion yields a neutral enol intermediate.[1]

-

Keto-Enol Tautomerization: The enol, which is generally unstable, rapidly equilibrates to the more stable ketone, this compound. This tautomerization is often catalyzed by traces of acid or base.[2][3][4]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound from 1-hexyne via two common methods: acid-catalyzed hydration and oxymercuration-demercuration.

Acid-Catalyzed Hydration

This method utilizes a strong acid, such as sulfuric acid, as a catalyst to facilitate the addition of water across the triple bond.[3][4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| 1-Hexyne | 82.14 | 2.0 g (0.024 mol) |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 6.0 mL |

| Water (H₂O) | 18.02 | 1.0 mL + 20 mL + 10 mL |

| Sodium Sulfate (B86663) (Na₂SO₄), anhydrous | 142.04 | As needed for drying |

Procedure:

-

To a 50 mL round-bottom flask, add 1.0 mL of water and cool the flask in an ice bath.[3]

-

With stirring, slowly add 6.0 mL of concentrated sulfuric acid to the water. After the addition is complete, allow the solution to warm to room temperature.[3][4]

-

In a separate flask, weigh out 2.0 g of 1-hexyne.[3]

-

Add half of the 1-hexyne to the sulfuric acid solution with vigorous stirring.[3][4]

-

Allow the reaction to stir for 20 minutes. A temperature increase may be observed.[3]

-

Add the remaining 1-hexyne to the reaction mixture with continued vigorous stirring.[3][4]

-

Let the reaction stir for an additional 20 minutes.[3]

-

Cool the reaction flask in an ice-water bath and then carefully add 20 mL of water with stirring for 10 minutes.[3]

-

Transfer the mixture to a separatory funnel. Two layers should be present.[3]

-

Separate the lower aqueous layer and discard it.[3]

-

Wash the organic layer with 10 mL of water, and again separate and discard the aqueous layer.[3]

-

Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[3][4]

-

Decant or filter the dried product into a distillation apparatus.

-

Purify the crude this compound by distillation, collecting the fraction boiling around 127-128 °C.[9]

Oxymercuration-Demercuration

This two-step procedure avoids the harsh acidity of the direct hydration method and prevents carbocation rearrangements, although this is not a concern with 1-hexyne. It generally provides higher yields.[5][10][11]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| 1-Hexyne | 82.14 | 41.0 g (0.5 mol) |

| Mercury(II) sulfate (HgSO₄) | 296.65 | 1.0 g |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 1.0 g |

| 70% Methanol in Water | - | 150 g |

| Sodium Chloride (NaCl) | 58.44 | As needed for salting out |

| Calcium Chloride (CaCl₂), anhydrous | 110.98 | As needed for drying |

Procedure:

-

In a 500 mL three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, combine 1.0 g of mercury(II) sulfate, 1.0 g of concentrated sulfuric acid, and 150 g of 70% methanol.[9][12]

-

Add 41.0 g of 1-hexyne dropwise over a period of 1 hour.[9][12]

-

Continue stirring the mixture at 60 °C for an additional 3 hours.[9][12]

-

Salt out the this compound from the residue by adding solid sodium chloride.[9][12]

-

Separate the organic layer, wash it, neutralize it, and then dry it over anhydrous calcium chloride.[9][12]

-

Purify the product by distillation, collecting the fraction boiling at approximately 120-128 °C.[9] A yield of around 78.8% can be expected.[9][12]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound from 1-hexyne using different catalytic systems.

| Method | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Acid-Catalyzed Hydration | H₂SO₄ | Water | Room Temp → ≤60 | ~40 min | Not specified | [3][4][13] |

| Oxymercuration | HgSO₄, H₂SO₄ | 70% Methanol | 60 | 4 hours | 78.8 | [9][12] |

| Gold-Catalyzed Hydration | Methyl(triphenylphosphine)gold, H₂SO₄ | Methanol/Water | 60 | 2 hours | 99 | [14] |

Alternative Synthetic Routes

While hydration of 1-hexyne is a direct route to this compound, other methods exist for synthesizing this ketone, including:

-

Hydroboration-Oxidation of 1-Hexyne: This two-step process provides the anti-Markovnikov addition product, hexanal, not this compound.[15][16]

-

Oxidation of 2-Hexanol: The secondary alcohol, 2-hexanol, can be oxidized to this compound using various oxidizing agents such as potassium dichromate or chromic acid.[12]

-

Ozonolysis of Alkenes: The ozonolysis of an appropriately substituted alkene, such as 2,3-dimethyl-2-heptene, can yield this compound.[12]

Conclusion

The synthesis of this compound from 1-hexyne is a well-established and efficient transformation. The choice of method, primarily between acid-catalyzed hydration and oxymercuration-demercuration, will depend on factors such as desired yield, reaction scale, and tolerance for the use of mercury salts. Newer catalytic systems, such as those employing gold catalysts, offer high efficiency and may be preferable in certain research and development contexts. The detailed protocols and comparative data presented in this guide serve as a valuable resource for chemists in the planning and execution of this important synthetic conversion.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.winthrop.edu [chem.winthrop.edu]

- 4. chem.winthrop.edu [chem.winthrop.edu]

- 5. 9.4 Hydration of Alkynes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]

- 7. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. prepchem.com [prepchem.com]

- 10. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]

- 11. Oxymercuration reaction - Wikipedia [en.wikipedia.org]

- 12. Synthesis [smakbo.github.io]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. homework.study.com [homework.study.com]

- 16. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

Laboratory-Scale Synthesis of 2-Hexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established laboratory-scale methods for the synthesis of 2-hexanone (B1666271). The document details various synthetic routes, including the hydration of alkynes, acetoacetic ester synthesis, and the oxidation of secondary alcohols. Each method is presented with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate practical application in a research and development setting.

Synthetic Strategies for this compound

Several effective methods for the laboratory preparation of this compound have been reported. The choice of a particular synthetic route may be guided by factors such as the availability of starting materials, desired yield and purity, and the scale of the reaction. The primary methods covered in this guide are:

-

Hydration of 1-Hexyne (B1330390): This method involves the acid-catalyzed addition of water across the triple bond of 1-hexyne to yield an enol intermediate, which rapidly tautomerizes to the more stable this compound.[1][2][3]

-

Acetoacetic Ester Synthesis: A classic method for ketone synthesis, this route utilizes the alkylation of ethyl acetoacetate (B1235776) followed by hydrolysis and decarboxylation to produce the target ketone.[4][5][6][7]

-

Oxidation of 2-Hexanol (B165339): The direct oxidation of the secondary alcohol, 2-hexanol, provides a straightforward route to this compound using common oxidizing agents.[8]

-

Grignard Synthesis: This approach involves the reaction of a Grignard reagent with a suitable nitrile or aldehyde to form an intermediate that can be hydrolyzed to yield this compound.

Quantitative Data Summary

The following table summarizes key quantitative data associated with various synthetic methods for this compound, providing a basis for comparison.

| Synthesis Method | Starting Materials | Reagents | Yield (%) | Boiling Point (°C) | Reference |

| Hydration of 1-Hexyne | 1-Hexyne, Water | H₂SO₄, HgSO₄ | 78.8 | 120 | [9][10] |

| Acetoacetic Ester Synthesis | Ethyl acetoacetate, 1-Bromopropane | Sodium ethoxide, H₃O⁺ | Not specified | - | [5] |

| Oxidation of 2-Hexanol | 2-Hexanol | K₂Cr₂O₇/H₂CrO₄ or PCC | Typically high | - | [8][9] |

Physical and Spectroscopic Data for this compound:

| Property | Value |

| Molecular Formula | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol |

| Boiling Point | 127-128 °C |

| Density | 0.812 g/mL at 25 °C |

| Refractive Index | n20/D 1.401 |

| IR (C=O stretch) | ~1717-1721 cm⁻¹[11] |

| ¹H NMR (CDCl₃) | δ ~2.4 (t, 2H), 2.1 (s, 3H), 1.5 (m, 2H), 1.3 (m, 2H), 0.9 (t, 3H) |

| ¹³C NMR | δ ~209, 43, 31, 26, 22, 14 |

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Hydration of 1-Hexyne

This protocol is adapted from established procedures for the acid-catalyzed hydration of terminal alkynes.[1][2]

Materials:

-

1-Hexyne (41.0 g, 0.5 mole)

-

Concentrated Sulfuric Acid (1 g)

-

Mercury(II) Sulfate (1 g)

-

70% Methanol (B129727) (150 g)

-

Sodium Chloride

-

Calcium Chloride

-

Diethyl ether

Equipment:

-

500 mL three-necked flask

-

Stirrer

-

Dropping funnel

-

Reflux condenser

-

Distillation apparatus

Procedure:

-

In the 500 mL three-necked flask, a mixture of 1 g of mercury(II) sulfate, 1 g of concentrated sulfuric acid, and 150 g of 70% methanol is warmed to 60°C.

-

1-Hexyne (41.0 g, 0.5 mole) is added dropwise from the dropping funnel with stirring over a period of 1 hour.

-

The mixture is stirred for an additional 3 hours at 60°C.

-

After cooling, the methanol is distilled off.

-

The residue is saturated with solid sodium chloride to salt out the this compound.

-

The upper ketone layer is separated, washed with water, neutralized with sodium carbonate solution, and dried over anhydrous calcium chloride.

-

The crude product is purified by distillation to yield this compound (boiling point 120°C). The reported yield is 78.8%.[9][10]

Acetoacetic Ester Synthesis

This procedure outlines the synthesis of this compound starting from ethyl acetoacetate and 1-bromopropane.[5][6]

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide in ethanol (B145695)

-

1-Bromopropane

-

Aqueous acid (e.g., H₂SO₄ or HCl)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Alkylation: Ethyl acetoacetate is treated with a solution of sodium ethoxide in ethanol to form the enolate. 1-Bromopropane is then added to the reaction mixture, which is subsequently heated under reflux to effect the alkylation.

-

Hydrolysis and Decarboxylation: The resulting alkylated acetoacetic ester is hydrolyzed by heating with aqueous acid. This process cleaves the ester and the intermediate β-keto acid readily undergoes decarboxylation to yield this compound.[5]

-

Workup and Purification: The reaction mixture is cooled and extracted with a suitable organic solvent. The organic layer is washed, dried, and the solvent is removed. The crude this compound is then purified by distillation.

Oxidation of 2-Hexanol

This protocol provides a general method for the oxidation of a secondary alcohol to a ketone.

Materials:

-

2-Hexanol

-

Oxidizing agent (e.g., Pyridinium chlorochromate (PCC) or an acidic solution of potassium dichromate)

-

Anhydrous diethyl ether (if using PCC)

-

Sodium bisulfite

-

Sodium carbonate

Equipment:

-

Round-bottom flask

-

Stirrer

-

Dropping funnel

-

Ice bath

Procedure (using PCC):

-

Pyridinium chlorochromate (PCC) is suspended in anhydrous diethyl ether in a round-bottom flask.

-

A solution of 2-hexanol in diethyl ether is added to the stirred suspension.

-

The reaction is stirred at room temperature until the oxidation is complete (monitored by TLC or GC).

-

The reaction mixture is filtered through a pad of silica (B1680970) gel to remove the chromium salts, and the filtrate is concentrated under reduced pressure.

-

The crude product can be further purified by distillation.

Procedure (using Potassium Dichromate):

-

A solution of potassium dichromate in water and sulfuric acid is prepared in a flask equipped with a stirrer and a dropping funnel, and cooled in an ice bath.

-

2-Hexanol is added dropwise to the oxidizing solution with vigorous stirring, maintaining the temperature below a certain threshold.

-

After the addition is complete, the mixture is stirred for a specified time to ensure complete reaction.